molecular formula C17H12F3N3O4S B2513823 2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide CAS No. 1286726-26-8

2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

Cat. No. B2513823
M. Wt: 411.36
InChI Key: XJCJESQBVDOOPL-UHFFFAOYSA-N
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Description

2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate, the primary excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Oxazoles as Synthetic Intermediates

Oxazoles, including compounds structurally related to 2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, are often used as synthetic intermediates in organic chemistry. For instance, the use of oxazoles as masked forms of activated carboxylic acids has been demonstrated, where they form triamides upon reaction with singlet oxygen, facilitating the synthesis of macrolides such as recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981)(Wasserman, Gambale, & Pulwer, 1981). This highlights the utility of oxazole derivatives in complex organic synthesis and might suggest similar applications for the compound .

Catalytic Synthesis Applications

The catalytic synthesis of oxazoles, including the use of gold-catalyzed oxidation strategies to achieve efficient modular synthesis, demonstrates the versatility of oxazole derivatives (Luo, Ji, Li, & Zhang, 2012)(Luo, Ji, Li, & Zhang, 2012). Such methodologies may be applicable in the synthesis and functionalization of 2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, offering pathways for the creation of novel compounds with potential biological or material applications.

Biological Activity

While the specific biological activities of 2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide are not directly documented, the study of similar structures provides valuable insights. For example, the synthesis and biological activity evaluation of related compounds have led to the discovery of potential cancer cell line inhibitors (Lu et al., 2017)(Lu et al., 2017). This suggests that research into the compound of interest could uncover significant bioactive properties, warranting further exploration in drug discovery and development.

properties

IUPAC Name

2-(thiophene-2-carbonylamino)-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-5-2-1-4-10(12)8-21-14(24)11-9-26-16(22-11)23-15(25)13-6-3-7-28-13/h1-7,9H,8H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCJESQBVDOOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

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